ZK-806450

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H31N5O |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

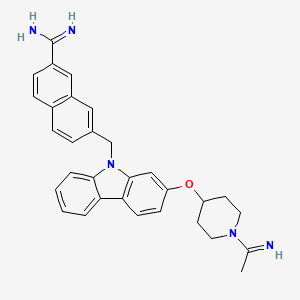

7-[[2-(1-ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide |

InChI |

InChI=1S/C31H31N5O/c1-20(32)35-14-12-25(13-15-35)37-26-10-11-28-27-4-2-3-5-29(27)36(30(28)18-26)19-21-6-7-22-8-9-23(31(33)34)17-24(22)16-21/h2-11,16-18,25,32H,12-15,19H2,1H3,(H3,33,34) |

InChI Key |

DZLGSWPXZYDHBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)C4=CC=CC=C4N3CC5=CC6=C(C=C5)C=CC(=C6)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

ZK-806450: An In-Depth Technical Guide on its Predicted Mechanism of Action Against Orthopoxviruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-806450 is an experimental small molecule that has been identified through computational screening as a potential inhibitor of the Monkeypox virus (MPXV), a member of the orthopoxvirus genus. Its predicted mechanism of action centers on the inhibition of the viral F13 protein. This protein is a key component in the viral replication cycle, specifically in the envelopment of the intracellular mature virus (IMV) to form the intracellular enveloped virus (IEV). This step is critical for the cell-to-cell spread of the virus. This technical guide provides a comprehensive overview of the predicted mechanism of action of this compound, based on available in silico data. It details the hypothetical signaling pathway, summarizes the quantitative data from virtual screening, and outlines the computational methodology used for its identification.

Introduction to this compound and its Target

This compound is a carbazole (B46965) derivative that was identified in a virtual screening study aimed at discovering potential therapeutics for Monkeypox virus infection. The primary target of this compound is predicted to be the F13 protein, a homolog of the VP37 protein in other orthopoxviruses. The F13 protein is a peripheral membrane protein that plays a crucial role in the wrapping of IMV with a double membrane derived from the trans-Golgi or early endosomal cisternae, leading to the formation of IEV. Inhibition of F13 function is a validated antiviral strategy, as demonstrated by the approved drug tecovirimat, which also targets this protein.

Predicted Mechanism of Action

Based on computational modeling, this compound is hypothesized to bind to the F13 protein of the Monkeypox virus, thereby inhibiting its function. The precise binding site and the exact molecular interactions have been predicted through docking simulations. By inhibiting the F13 protein, this compound is expected to disrupt the formation of the IEV, thus preventing the subsequent stages of viral egress and cell-to-cell transmission. This would effectively halt the spread of the virus within an infected host.

The Role of F13 in the Orthopoxvirus Life Cycle

The replication of orthopoxviruses occurs in the cytoplasm of infected cells. After the assembly of the IMV, the virus can be released upon cell lysis. However, for efficient cell-to-cell spread, the IMV must be wrapped in a double membrane to form the IEV. This process is mediated by a complex of viral and cellular proteins, with F13 being a central player. The IEV is then transported to the cell periphery, where it fuses with the plasma membrane to become a cell-associated enveloped virus (CEV) or is released as an extracellular enveloped virus (EEV).

Quantitative Data

The primary quantitative data available for this compound is from a virtual screening study that assessed its binding affinity to the MPXV F13 protein. The binding affinity is reported as a Vina score, which is a calculated binding energy in kcal/mol.

| Compound | Target Protein | Organism | Binding Affinity (Vina Score) | Reference |

| This compound | F13 | Monkeypox virus | -10.2 kcal/mol | [1] |

| Tecovirimat (Reference) | F13 | Monkeypox virus | -8.5 kcal/mol | [1] |

Experimental Protocols

The identification of this compound as a potential F13 inhibitor was the result of in silico virtual screening. The general methodology is outlined below.

Virtual Screening Protocol

-

Protein Structure Preparation: The three-dimensional structure of the Monkeypox virus F13 protein was predicted using homology modeling or other protein structure prediction tools. The protein structure was then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.

-

Ligand Library Preparation: A library of small molecules, including experimental drugs like this compound, was prepared. The three-dimensional structures of these molecules were generated and optimized.

-

Molecular Docking: The prepared ligands were docked into the defined binding pocket of the F13 protein using molecular docking software (e.g., AutoDock Vina). The software calculates the binding affinity (Vina score) for each ligand, which represents the predicted strength of the interaction.

-

Hit Selection: Compounds with the most favorable binding affinities (lowest Vina scores) were selected as potential inhibitors. This compound was identified as a top candidate from the experimental drug library.

Visualizations

Predicted Signaling Pathway of this compound Action

Caption: Predicted mechanism of this compound action on the orthopoxvirus replication cycle.

Experimental Workflow for this compound Identification

Caption: Workflow for the in silico identification of this compound.

Conclusion and Future Directions

This compound has been identified as a promising candidate for the inhibition of the Monkeypox virus F13 protein through in silico methods. The predicted mechanism of action, involving the disruption of viral envelopment, is a validated strategy for antiviral intervention against orthopoxviruses. However, it is crucial to emphasize that the activity of this compound against the F13 protein and its efficacy in inhibiting viral replication are currently based on computational predictions.

Future research should focus on the experimental validation of these in silico findings. Key next steps include:

-

In vitro binding assays: To confirm the direct interaction between this compound and the F13 protein and to determine its binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry).

-

Enzymatic assays: To assess the inhibitory effect of this compound on the enzymatic activity of the F13 protein, if applicable.

-

Cell-based antiviral assays: To evaluate the efficacy of this compound in inhibiting Monkeypox virus replication in cell culture and to determine its EC50 value.

-

Structural studies: To obtain a co-crystal structure of this compound in complex with the F13 protein to elucidate the precise binding mode and guide further lead optimization.

These experimental studies are essential to validate the predicted mechanism of action and to advance this compound as a potential therapeutic agent for the treatment of orthopoxvirus infections.

References

Navigating the Specificity of Factor Xa Inhibition: A Technical Guide to ZK-807834 (Fidexaban)

Introduction

Within the landscape of anticoagulant drug discovery, the specific targeting of Factor Xa (FXa) represents a pivotal strategy for the management of thrombotic disorders. While the compound ZK-806450 has been noted in scientific literature, its primary characterization points towards antiviral activities. In contrast, the structurally related compound ZK-807834 , also known as CI-1031 and Fidexaban , emerged from the same research program as a potent and selective inhibitor of Factor Xa. This technical guide will provide an in-depth overview of the core scientific data and experimental protocols associated with ZK-807834, a compound extensively studied for its antithrombotic properties. This document is intended for researchers, scientists, and drug development professionals.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. A central component of this cascade is Factor Xa, which is responsible for the conversion of prothrombin to thrombin. Thrombin then catalyzes the conversion of fibrinogen to fibrin, the primary protein component of a blood clot. The strategic inhibition of Factor Xa is a key therapeutic approach to prevent and treat thromboembolic diseases.

Quantitative Analysis of ZK-807834's Inhibitory Activity

ZK-807834 demonstrates potent and selective inhibition of human Factor Xa. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Value | Species | Notes |

| Ki (Human FXa) | 0.11 nM | Human | Inhibition constant for Factor Xa. |

| IC50 (Clot-bound Prothrombinase) | 10 ± 7 nM | Human | Concentration for 50% inhibition of FXa in a clot-bound prothrombinase assay. |

| PT Prolongation (2x) | 0.3 - 0.5 µM | Human Plasma | Concentration range to double the prothrombin time. |

| aPTT Prolongation (2x) | 0.3 - 0.5 µM | Human Plasma | Concentration range to double the activated partial thromboplastin (B12709170) time. |

In Vivo Efficacy of ZK-807834

Studies in animal models have demonstrated the antithrombotic efficacy of ZK-807834. The table below presents data from a rabbit model of thrombosis.

| Model | Effective Dose (IV) | Endpoint |

| Arterial Thrombosis | ≥0.7 µmol/kg | Decreased incidence of thrombotic occlusion. |

| Venous Thrombosis | ≥0.007 µmol/kg | Reduction in venous clot weight. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize ZK-807834.

Factor Xa Inhibition Assay (In Vitro)

This assay determines the inhibitory potency of a compound against purified Factor Xa.

Methodology:

-

Reagents: Purified human Factor Xa, a chromogenic substrate for FXa (e.g., S-2222), and an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl2).

-

Procedure:

-

A fixed concentration of Factor Xa is pre-incubated with varying concentrations of ZK-807834 in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are plasma-based assays that assess the effect of an anticoagulant on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.

Methodology:

-

Sample Preparation: Pooled normal human plasma is incubated with various concentrations of ZK-807834 or a vehicle control.

-

PT Assay:

-

The plasma samples are warmed to 37°C.

-

Thromboplastin reagent is added to initiate the extrinsic pathway.

-

The time to clot formation is measured using a coagulometer.

-

-

aPTT Assay:

-

The plasma samples are incubated with a contact activator (e.g., silica) and phospholipids (B1166683) at 37°C.

-

Calcium chloride is added to initiate the intrinsic pathway.

-

The time to clot formation is measured.

-

-

Data Analysis: The clotting times are recorded, and the concentration of ZK-807834 required to double the baseline clotting time is determined.

In Vivo Thrombosis Model (Rabbit)

Animal models are essential for evaluating the antithrombotic efficacy of a compound in a physiological setting.

Methodology:

-

Animal Preparation: Rabbits are anesthetized, and a major blood vessel (e.g., carotid artery for arterial thrombosis or jugular vein for venous thrombosis) is surgically exposed.

-

Thrombus Induction: Thrombosis is induced by a controlled injury to the vessel wall, for example, by applying a small electrical current.

-

Drug Administration: ZK-807834 is administered intravenously, typically as a bolus followed by a continuous infusion.

-

Monitoring and Assessment: Blood flow through the vessel is monitored using a Doppler flow probe to assess vessel patency. At the end of the experiment, the vessel segment is excised, and the formed thrombus is weighed.

-

Data Analysis: The incidence of thrombotic occlusion and the thrombus weight in the drug-treated groups are compared to a vehicle-treated control group.

Conclusion

ZK-807834 (Fidexaban) is a well-characterized, potent, and selective inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. The data presented in this technical guide underscore its potential as an antithrombotic agent. The detailed experimental protocols provide a framework for the continued investigation and development of direct Factor Xa inhibitors. While the initial query focused on this compound, the substantial body of research available for ZK-807834 offers a more comprehensive understanding of a clinically relevant Factor Xa inhibitor from this chemical series.

ZK-806450: A Computational Exploration of its Antiviral Potential

An In-depth Technical Guide on the Computationally-Predicted Target Proteins and Binding Sites of ZK-806450

Introduction

This compound is a small molecule that has been identified through computational screening as a potential inhibitor of key viral proteins from SARS-CoV-2 and the dengue virus. This document provides a comprehensive overview of the current, publicly available in silico data regarding its putative target proteins, binding sites, and predicted binding affinities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. It is important to note that the data presented is primarily derived from computational modeling and simulation studies, and awaits experimental validation.

Target Proteins and Binding Affinities

Computational studies have identified three primary viral protein targets for this compound: the 3C-like protease (3CLpro) of SARS-CoV-2, the envelope protein of the dengue virus, and the non-structural protein 1 (nsp1) of SARS-CoV-2. The predicted binding affinities are summarized in the tables below.

Table 1: Predicted Binding Affinity of this compound for SARS-CoV-2 3CL Protease

| Computational Study | Predicted Binding Energy (kcal/mol) | Proposed Binding Site |

| Novak J, et al. (2022) | -8.2 to -9.3 (across different protein conformations) | Allosteric site in the groove between domains II and III |

| Chatterjee S, et al. (2021) | -8.9 to -10.3 (for a group of compounds including this compound) | Not specified |

Table 2: Predicted Binding Characteristics of this compound for Dengue Virus Envelope Protein

| Computational Study | Predicted Binding Characteristic | Proposed Binding Site |

| Chaudhuri D, et al. (2025) | Higher affinity than the natural ligand, heparan sulphate.[1] | Glycosaminoglycan (GAG) binding site.[1][2] |

Table 3: Predicted Binding Affinity of this compound for SARS-CoV-2 nsp1

| Computational Study | Predicted Binding Energy (kcal/mol) | Proposed Binding Site |

| de Lima Menezes G, et al. (2020) | Favorable energy score within a range of -6.9 to -10.4 (for a group of three compounds including this compound).[3] | Near C-terminal pockets. |

Proposed Binding Sites and Mechanism of Action

SARS-CoV-2 3CL Protease

This compound is predicted to bind to an allosteric site on the SARS-CoV-2 3CL protease, located in a groove between domains II and III.[2] This binding is hypothesized to interfere with the dimerization of the protease, which is essential for its catalytic activity. By preventing dimerization, this compound could effectively inhibit the protease's function in cleaving the viral polyprotein, thereby halting viral replication.

Dengue Virus Envelope Protein

The proposed target for this compound on the dengue virus is the glycosaminoglycan (GAG) binding site on the envelope protein.[1][2] This site is crucial for the initial attachment of the virus to host cells, a process mediated by the interaction with heparan sulphate. Computational simulations suggest that this compound binds to this site with a higher affinity than heparan sulphate, indicating its potential to act as a competitive inhibitor of viral entry.[1]

SARS-CoV-2 nsp1

For SARS-CoV-2 nsp1, this compound is predicted to bind to pockets located near the C-terminus of the protein. The nsp1 protein is a key virulence factor that suppresses host gene expression by blocking the mRNA entry channel of the ribosome. Inhibition of nsp1 function by this compound could potentially restore host protein synthesis and attenuate viral pathogenesis.

Experimental Protocols (Based on General Computational Methodologies)

The following sections describe generalized protocols for the computational experiments that have been reported in the study of this compound. It is important to emphasize that these are not the specific, detailed protocols from the cited studies, as those were not available in the public domain.

Molecular Docking

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., SARS-CoV-2 3CLpro, PDB ID: 6LU7) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Obtain the 3D structure of this compound and optimize its geometry using a suitable force field.

-

-

Grid Generation:

-

Define the binding site on the target protein based on known active sites, allosteric sites, or through blind docking approaches.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of this compound within the defined grid box.

-

Perform multiple docking runs to ensure conformational sampling.

-

-

Analysis:

-

Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy.

-

Visualize the protein-ligand interactions to identify key residues involved in binding.

-

Molecular Dynamics (MD) Simulation

-

System Setup:

-

Use the best-docked complex of the protein and this compound as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to observe the dynamics and stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (e.g., using MM/PBSA or MM/GBSA).

-

Analyze the hydrogen bond network and other non-covalent interactions between the protein and the ligand over time.

-

Visualizations

Caption: Proposed mechanism of SARS-CoV-2 3CL protease inhibition by this compound.

Caption: Proposed mechanism of Dengue Virus entry inhibition by this compound.

References

- 1. Prediction of the SARS-CoV-2 (2019-nCoV) 3C-like protease (3CL pro) structure: virtual screening reveals velpatasvir, ledipasvir, and other drug repurposing candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

ZK-806450: A Computationally Identified Allosteric Inhibitor of SARS-CoV-2 3CL Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3C-like protease (3CLpro or Main Protease, Mpro) for the proteolytic processing of its viral polyproteins, a critical step in the viral replication cycle. This makes 3CLpro a prime target for antiviral drug development. While many inhibitors target the active site of the enzyme, the discovery of allosteric inhibitors offers an alternative strategy with potential advantages in terms of specificity and overcoming resistance. This technical guide focuses on ZK-806450, a compound identified through advanced computational methods as a potential allosteric inhibitor of SARS-CoV-2 3CLpro.[1] We will delve into the theoretical binding data, the computational methodologies that led to its identification, and the standard experimental protocols required for the validation of such computational hits.

Introduction to this compound and its Putative Mechanism of Action

This compound is a compound that has been shown through computational studies to have a high binding potential to a novel allosteric site on the SARS-CoV-2 3CL protease.[1] Unlike competitive inhibitors that bind to the active site where the substrate normally binds, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's activity.

The identification of this compound as a potential allosteric inhibitor is based on a study by Novak J, et al., which utilized molecular dynamics (MD) simulations and ensemble docking to explore the conformational landscape of 3CLpro and identify new druggable pockets.[2] Their findings suggest that this compound binds to a site that could interfere with the dimerization of the 3CLpro, a process essential for its catalytic activity.[3]

Quantitative Data (Theoretical)

The following table summarizes the theoretical binding energy of this compound to the SARS-CoV-2 3CL protease, as determined by computational docking studies. It is crucial to note that these are in silico predictions and await experimental validation.

| Compound | Target Conformation | Predicted Binding Energy (kcal/mol) | Reference |

| This compound | Crystal Structure | -9.1 | [2] |

| MD Cluster 1 | -8.5 | [2] | |

| MD Cluster 2 | -9.3 | [2] | |

| MD Cluster 3 | -8.7 | [2] | |

| MD Cluster 4 | -8.2 | [2] | |

| MD Cluster 5 | -8.8 | [2] |

Computational and Experimental Protocols

Computational Methodology (as per Novak J, et al.)

The identification of this compound as a potential allosteric inhibitor was achieved through a sophisticated computational workflow.

3.1.1. Molecular Dynamics (MD) Simulations

-

System Preparation: The crystal structure of SARS-CoV-2 3CLpro (PDB ID: 6LU7) was used as the starting point.[2] The ligand and water molecules were removed. The protein was then prepared for MD simulations using the AMBER ff14SB force field and solvated in a truncated octahedral box of TIP3P water molecules with a 12 Å buffer.[2]

-

Simulation Protocol: The system underwent energy minimization, followed by a gradual heating phase and equilibration. The production run was performed for 300 ns to generate a trajectory of the protein's conformational changes.[3]

-

Cluster Analysis: The 300 ns trajectory was subjected to cluster analysis to group similar protein conformations. The representative structures from the five most populated clusters, along with the original crystal structure, were used for subsequent docking studies.[2]

3.1.2. Ensemble Docking

-

Ligand Library Preparation: A library of compounds, including this compound from the DrugBank database, was prepared for docking.

-

Docking Protocol: Ensemble docking was performed using AutoDock Vina. Each compound in the library was docked against the six conformations of the 3CLpro (the crystal structure and five representative structures from the MD simulation clusters).[2] This approach accounts for the flexibility of the protein and provides a more realistic assessment of binding.

-

Binding Site Identification: The docking results revealed a novel, favorable allosteric binding site distinct from the active site. This compound was identified as one of the top-scoring compounds binding to this allosteric pocket.[2][3]

Proposed Experimental Validation Protocols

The following are standard experimental protocols that would be necessary to validate the computational findings for this compound.

3.2.1. In Vitro Enzymatic Assay

-

Objective: To determine the inhibitory activity of this compound against purified SARS-CoV-2 3CLpro and to calculate its IC50 value.

-

Principle: A fluorogenic substrate is used, which upon cleavage by 3CLpro, releases a fluorescent signal. The rate of this reaction is measured in the presence and absence of the inhibitor.

-

Methodology:

-

Recombinant SARS-CoV-2 3CLpro is expressed and purified.

-

A fluorescence resonance energy transfer (FRET)-based assay is set up in a 96- or 384-well plate format.

-

The assay buffer contains the purified 3CLpro enzyme and a specific fluorogenic peptide substrate.

-

This compound is serially diluted and added to the wells.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

-

3.2.2. Cell-Based Antiviral Assay

-

Objective: To evaluate the ability of this compound to inhibit SARS-CoV-2 replication in a cellular context.

-

Principle: Host cells are infected with SARS-CoV-2 and treated with the compound. The reduction in viral replication is then quantified.

-

Methodology:

-

Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates.

-

The cells are infected with a known titer of SARS-CoV-2.

-

Immediately after infection, the cells are treated with serial dilutions of this compound.

-

After a suitable incubation period (e.g., 24-48 hours), the antiviral activity is assessed using methods such as:

-

Cytopathic Effect (CPE) Reduction Assay: Visually scoring the reduction in virus-induced cell death.

-

Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

-

RT-qPCR: Measuring the reduction in viral RNA levels.

-

Immunofluorescence Assay: Detecting the expression of viral proteins.

-

-

The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated.

-

A parallel cytotoxicity assay (e.g., MTS or CTG assay) is performed to determine the CC50 (the concentration that causes 50% cell death) and to calculate the selectivity index (SI = CC50/EC50).

-

3.2.3. Biophysical Binding Assays

-

Objective: To confirm the direct binding of this compound to 3CLpro and to determine the binding affinity (Kd).

-

Methods:

-

Surface Plasmon Resonance (SPR): Purified 3CLpro is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the binding and dissociation are monitored in real-time to determine the on-rate, off-rate, and dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between this compound and 3CLpro in solution, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).

-

Thermal Shift Assay (TSA): The melting temperature of 3CLpro is measured in the presence and absence of this compound. A significant increase in the melting temperature upon ligand binding indicates direct interaction and stabilization of the protein.

-

Visualizations

Caption: SARS-CoV-2 polyprotein processing by 3CLpro and PLpro.

Caption: Experimental workflow for validating a computational hit.

Conclusion

The computational identification of this compound as a potential allosteric inhibitor of SARS-CoV-2 3CLpro represents a promising avenue for the development of novel anti-coronaviral therapeutics. The theoretical data suggests a high binding potential to a site that could disrupt the enzyme's function through a mechanism distinct from active site inhibitors. However, it is imperative that these in silico findings are now subjected to rigorous experimental validation using the standard protocols outlined in this guide. Confirmation of its inhibitory activity and mechanism of action through enzymatic, cellular, and biophysical assays will be the critical next steps in assessing the true therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Proposition of a new allosteric binding site for potential SARS-CoV-2 3CL protease inhibitors by utilizing molecular dynamics simulations and ensemble docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proposition of a new allosteric binding site for potential SARS-CoV-2 3CL protease inhibitors by utilizing molecular dynamics simulations and ensemble docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Dance: Dengue Virus Envelope Protein and its Inhibitors

A Technical Guide for Researchers

Introduction: The global health burden of dengue fever, caused by the dengue virus (DENV), necessitates the urgent development of effective antiviral therapeutics. The DENV envelope (E) protein, a class II viral membrane fusion protein, is a prime target for antiviral drug discovery due to its critical role in viral attachment and entry into host cells.[1][2] This technical guide provides an in-depth exploration of the interaction between small molecule inhibitors and the DENV E protein, offering insights for researchers, scientists, and drug development professionals. While direct interactions of a compound designated ZK-806450 with the DENV E protein are not documented in the available scientific literature, this guide will focus on the well-established principles and examples of other small molecule inhibitors. One study did identify a "zk-806,450" through virtual screening as having a good binding ability with the F13 protein of the monkeypox virus.[3]

The DENV E protein mediates the initial attachment of the virus to host cell receptors and, following endocytosis, undergoes a low-pH-triggered conformational change that drives the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[4][5] Small molecule inhibitors that bind to the E protein can disrupt these essential functions, effectively neutralizing the virus.[6]

Mechanism of Action of Envelope Protein Inhibitors

DENV E protein inhibitors typically function by binding to specific pockets on the protein, thereby preventing the conformational changes necessary for membrane fusion.[6][7] This blockade of viral entry is a key strategy in antiviral development. Some inhibitors may also interfere with the initial attachment of the virus to host cells.[6] The specificity of these inhibitors for the E protein minimizes off-target effects, making them attractive therapeutic candidates.[6]

A notable target for many inhibitors is a hydrophobic pocket within the E protein that is crucial for the fusion process.[4][5] By occupying this pocket, small molecules can stabilize the pre-fusion conformation of the E protein and prevent its transition to the fusogenic trimeric state.

Quantitative Data on Dengue Virus Envelope Protein Inhibitors

The efficacy of DENV E protein inhibitors is quantified using various in vitro assays. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are common metrics used to express the potency of a compound. The following table summarizes data for representative small molecule inhibitors targeting the DENV E protein, as described in the literature.

| Compound ID | DENV Serotype(s) Inhibited | Assay Type | EC50 / IC50 (µM) | Cell Line | Reference |

| Compound 6 | DENV-1, DENV-2, DENV-3, DENV-4 | Plaque Reduction Neutralization Test | 0.068 - 0.496 | Vero cells | [1] |

| Compound 1 | DENV | Not Specified | 1.69 | Not Specified | [1] |

| Compound 2 | DENV | Not Specified | 0.90 | Not Specified | [1] |

| Compound 6 (from another study) | DENV-2 | Not Specified | 0.119 | A549 cells | [4][5] |

| JNJ-1802 | DENV | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of potential antiviral compounds. Below are protocols for key experiments used to characterize the interaction of inhibitors with the DENV E protein.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for determining the neutralizing activity of antibodies or antiviral compounds.

Objective: To quantify the ability of a compound to inhibit DENV infection and replication, measured by a reduction in the number of viral plaques.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or A549 cells) in 6-well or 12-well plates and incubate until confluent.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of DENV (typically 50-100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 5-7 days to allow for plaque development.

-

Staining and Counting: Fix the cells with a solution such as 4% paraformaldehyde. Stain the cells with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

High-Throughput Docking (HTD) / Virtual Screening

Computational methods are used to predict the binding of small molecules to a target protein.

Objective: To identify potential inhibitor candidates from large compound libraries by computationally modeling their interaction with the DENV E protein.

Methodology:

-

Target Preparation: Obtain the 3D crystal structure of the DENV E protein from a protein data bank (e.g., PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Identification: Identify the hydrophobic pocket or other potential binding sites on the E protein.

-

Ligand Library Preparation: Prepare a library of small molecules in a 3D format.

-

Molecular Docking: Use docking software (e.g., AutoDock, Glide) to systematically place each ligand into the identified binding site and score the binding affinity based on a scoring function that estimates the free energy of binding.

-

Hit Selection: Rank the compounds based on their docking scores and select the top candidates for experimental validation.[4]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to measure the binding kinetics and affinity between two molecules in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the interaction between an inhibitor and the DENV E protein.

Methodology:

-

Chip Preparation: Immobilize the purified DENV E protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Flow a series of concentrations of the test compound (analyte) over the chip surface.

-

Binding Measurement: The binding of the compound to the E protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU).

-

Dissociation Phase: Flow a buffer over the chip to measure the dissociation of the compound from the E protein.

-

Data Analysis: Fit the association and dissociation curves to a kinetic model to calculate the ka, kd, and KD values. A lower KD value indicates a higher binding affinity.

Visualizations

Signaling Pathway of DENV Entry and Inhibition

The following diagram illustrates the process of DENV entry into a host cell and the point of intervention for E protein inhibitors.

Caption: DENV entry pathway and the inhibitory mechanism of E protein binders.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel DENV E protein inhibitors.

Caption: A streamlined workflow for the discovery of DENV E protein inhibitors.

Logical Relationship of E Protein Conformations

This diagram shows the conformational states of the DENV E protein during entry and how inhibitors can trap it in a non-fusogenic state.

Caption: Conformational states of the DENV E protein during viral entry.

References

- 1. Structure-Based Design of Antivirals against Envelope Glycoprotein of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug screening against F13 protein, the target of tecovirimat, as potential therapies for monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A small-molecule dengue virus entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DENV envelope inhibitors and how do they work? [synapse.patsnap.com]

- 7. Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of ZK-806450 to Monkeypox Virus F13 Protein

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of monkeypox virus as a global health concern has accelerated the search for effective antiviral therapeutics. The F13 protein, a key enzyme in the virus's replication cycle, has been identified as a promising drug target. Tecovirimat, an approved antiviral for smallpox, targets the F13 protein homolog and has shown efficacy against monkeypox. This technical guide provides a detailed overview of the binding affinity of the experimental compound ZK-806450 to the monkeypox virus F13 protein, based on current in silico research. While experimental validation is pending, computational screening and molecular dynamics simulations suggest that this compound is a potent potential inhibitor of this crucial viral protein. This document outlines the computational data, the methodologies employed in these preclinical studies, and the proposed experimental protocols for future validation.

Introduction: The F13 Protein as a Therapeutic Target

The monkeypox virus, a member of the Orthopoxvirus genus, relies on the F13 protein for its propagation and virulence. F13 is a viral structural protein, homologous to the VP37 protein in vaccinia virus, that plays a critical role in the envelopment of intracellular mature virions (IMV) with a Golgi-derived membrane to form extracellular enveloped virions (EEV)[1]. This process is essential for the cell-to-cell spread of the virus and the establishment of a systemic infection. Inhibition of the F13 protein disrupts the formation of EEV, thereby halting the spread of the virus. This mechanism is the basis for the clinical efficacy of tecovirimat, which also targets the F13 protein[2]. Given the high conservation of the F13 protein sequence among orthopoxviruses, it is considered a prime target for the development of broad-spectrum antiviral drugs[3].

Computational Analysis of this compound Binding to F13

Recent computational studies have identified this compound, an experimental drug, as a compound with a high binding potential to the monkeypox virus F13 protein. These in silico analyses provide a foundational understanding of the potential interaction and a strong rationale for further experimental investigation.

Quantitative Data from Virtual Screening

A comprehensive virtual screening of multiple compound libraries was conducted to identify potential inhibitors of the monkeypox F13 protein. In this study, this compound emerged as a promising candidate from an experimental drug library. The binding affinity was computationally estimated using AutoDock Vina, which calculates a binding energy score (Vina score) in kcal/mol. A more negative score indicates a more favorable and stable binding interaction.

For comparison, the Vina score of this compound was benchmarked against that of tecovirimat, the established F13 inhibitor.

| Compound | Library | Target Protein | Vina Score (kcal/mol) | Reference |

| This compound | Experimental | Monkeypox F13 | -9.0 | [1] |

| Tecovirimat | Approved Drug | Monkeypox F13 | -8.5 | [1] |

Table 1: Computationally determined binding affinities of this compound and Tecovirimat to the monkeypox F13 protein.

Experimental Protocols: In Silico Methodologies

The identification of this compound as a potential F13 inhibitor was the result of a rigorous computational workflow. Understanding these methodologies is crucial for interpreting the data and designing subsequent validation studies.

Protein Structure Prediction

The three-dimensional structure of the monkeypox F13 protein was predicted using AlphaFold2, a deep learning-based protein structure prediction tool[1]. The high accuracy of the predicted structure is essential for reliable molecular docking studies.

Binding Pocket Identification

Potential binding pockets on the surface of the predicted F13 protein structure were identified using the CurPocket tool, a web-based server that detects cavities based on protein surface curvature[1]. This step is critical for guiding the molecular docking simulations to relevant sites on the protein.

Molecular Docking

Virtual screening was performed using the DrugRep server, which is based on AutoDock Vina[1]. This process involves computationally placing each compound from the selected libraries into the identified binding pockets of the F13 protein and calculating the binding energy (Vina score) for each pose.

Molecular Dynamics Simulation

To assess the stability of the predicted binding poses of promising compounds, molecular dynamics (MD) simulations are typically performed using software such as GROMACS[1]. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction.

Proposed Experimental Validation

The in silico findings for this compound are promising but require validation through direct experimental evidence. The following are standard biophysical techniques that can be employed to quantitatively measure the binding affinity and kinetics of this compound to the F13 protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Protocol:

-

Immobilization: Recombinantly express and purify the monkeypox F13 protein. Covalently immobilize the F13 protein onto a sensor chip surface.

-

Binding Analysis: Flow a series of concentrations of this compound in solution over the sensor chip.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized F13 protein.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Place a solution of purified F13 protein in the sample cell of the calorimeter. Load a solution of this compound into the injection syringe.

-

Titration: Inject small aliquots of the this compound solution into the F13 protein solution at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat signals and plot them against the molar ratio of this compound to F13. Fit the resulting isotherm to a binding model to determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations

Signaling Pathway and Drug Action

Caption: Inhibition of Monkeypox Virus EEV Formation by this compound.

Experimental Workflow for In Silico Screening

References

Early Pharmacology of ZK-806450: A Technical Overview of a Novel Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-806450 is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Developed in the early 2000s by researchers at Berlex Biosciences, this small molecule belongs to a series of indole (B1671886) and carbazole-based compounds designed to offer a new therapeutic option for the prevention and treatment of thrombotic diseases. Early research focused on its ability to specifically target FXa, thereby preventing the conversion of prothrombin to thrombin and, consequently, the formation of fibrin (B1330869) clots. This technical guide provides an in-depth summary of the early pharmacological data, experimental protocols, and underlying mechanisms of action for this compound and its closely related analogs.

Core Mechanism of Action: Inhibition of Factor Xa

The primary pharmacological effect of this compound is the direct, competitive inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. By binding to the active site of FXa, this compound blocks its enzymatic activity, which is essential for the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombin generation and downstream fibrin clot formation.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ZK-806450, a Putative Orthopoxvirus F13 Protein Inhibitor

For Research Use Only

Abstract

These application notes provide a comprehensive set of protocols for the in vitro evaluation of ZK-806450, an experimental compound identified through in silico screening as a potential inhibitor of the Monkeypox virus (MPXV) F13 protein.[1] The F13 protein is a crucial viral phospholipase, homologous to the VP37 protein of other orthopoxviruses, and is essential for the envelopment of mature virions, a critical step for viral dissemination.[2] The protocols described herein are based on established methods for characterizing known F13 inhibitors, such as tecovirimat, and are designed for researchers in virology and drug development. This document outlines procedures for determining the antiviral potency and cytotoxicity of this compound through plaque reduction and viral yield reduction assays.

Introduction

The F13 protein plays a pivotal role in the orthopoxvirus replication cycle by facilitating the wrapping of intracellular mature virus (MV) particles with Golgi-derived membranes to form wrapped virions (WV). These WV are then transported to the cell periphery and released as extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-distance spread of the virus.[3] Inhibition of the F13 protein, as demonstrated by the FDA-approved drug tecovirimat, is a clinically validated strategy for treating orthopoxvirus infections.[2]

This compound has been identified in computational studies as a compound with a high binding affinity for the MPXV F13 protein.[1] However, in vitro and in vivo validation of this predicted activity is required.[4][5][6] The following protocols provide a framework for the initial in vitro characterization of this compound's antiviral efficacy and selectivity.

Predicted Mechanism of Action

Based on its predicted interaction with the F13 protein, this compound is hypothesized to function similarly to tecovirimat, by binding to F13 and preventing the formation of the wrapped virion. This disruption in the viral life cycle is expected to significantly reduce the production and release of infectious EEV particles, thereby limiting viral spread.

Caption: Predicted mechanism of action of this compound on the F13 protein.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the described experimental protocols. This format allows for a clear comparison of the antiviral activity and cytotoxicity of this compound.

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | Monkeypox Virus | BSC-40 | Data | Data | Data |

| Tecovirimat | Monkeypox Virus | BSC-40 | Data | Data | Data |

| This compound | Vaccinia Virus | Vero E6 | Data | Data | Data |

| Tecovirimat | Vaccinia Virus | Vero E6 | Data | Data | Data |

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that reduces the number of viral plaques or viral yield by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

Experimental Protocols

The following diagram outlines the general workflow for the in vitro validation of this compound.

References

- 1. mednexus.org [mednexus.org]

- 2. Drug screening against F13 protein, the target of tecovirimat, as potential therapies for monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

Determining the Potency of ZK-806450 as a Factor Xa Inhibitor in Enzymatic Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ZK-806450, a potent Factor Xa (FXa) inhibitor, using an in vitro enzymatic assay. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for conducting a chromogenic FXa inhibition assay. Additionally, it includes a summary of the coagulation cascade to provide context for the mechanism of action of this compound, and presents a structured table for the clear presentation of quantitative data.

Introduction

This compound is a small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade[1]. FXa is a serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation pathway that leads to the formation of a fibrin (B1330869) clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, making it a compound of interest for the development of anticoagulant therapies.

The determination of the IC50 value is a key metric for quantifying the potency of an inhibitor. This application note describes a robust and reproducible chromogenic enzymatic assay for measuring the IC50 of this compound against human FXa. The assay is based on the principle that active FXa cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, and the extent of this reduction is proportional to the inhibitor's concentration.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, initiating the common pathway. Understanding this pathway is crucial for appreciating the mechanism of action of FXa inhibitors.

Caption: The Coagulation Cascade and the Site of Action of this compound.

Data Presentation

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | Human Factor Xa | Chromogenic | N/A | N/A | - |

| ZK-807834 (CI-1031) | Human Factor Xa | Enzymatic | N/A | 0.11 | [2] |

| Apixaban | Human Factor Xa | Enzymatic | 2.8 | 0.08 | |

| Rivaroxaban | Human Factor Xa | Enzymatic | 0.7 | 0.4 | |

| Edoxaban | Human Factor Xa | Enzymatic | 2.9 | 0.55 |

Experimental Protocols

Principle of the Assay

The enzymatic activity of FXa is determined by its ability to cleave a chromogenic substrate, resulting in the release of p-nitroaniline (pNA). The rate of pNA release is measured by monitoring the change in absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction is reduced. By measuring the reaction rate at various concentrations of the inhibitor, an IC50 value can be determined.

Materials and Reagents

-

Enzyme: Human Factor Xa (e.g., from a commercial supplier, stored according to the manufacturer's instructions).

-

Substrate: Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH or similar, stored as a stock solution in DMSO or water).

-

Inhibitor: this compound (dissolved in an appropriate solvent, typically DMSO, to create a stock solution).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl2, and 0.1% BSA).

-

Instrumentation: A microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C).

-

Microplates: 96-well, clear, flat-bottom microplates.

Experimental Workflow

Caption: Workflow for the determination of this compound IC50.

Step-by-Step Protocol

-

Prepare a serial dilution of this compound:

-

From a high-concentration stock solution (e.g., 10 mM in DMSO), prepare a series of dilutions in the assay buffer. A typical concentration range for a potent inhibitor would be from 1 µM down to 0.01 nM.

-

Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

-

-

Set up the assay plate:

-

In a 96-well microplate, add the following to each well:

-

x µL of the appropriate this compound dilution or vehicle control (for 0% inhibition).

-

y µL of assay buffer.

-

-

Include wells for a "no enzyme" control (background).

-

-

Add the enzyme:

-

Prepare a working solution of human Factor Xa in cold assay buffer at a concentration that gives a linear rate of substrate hydrolysis over the measurement period.

-

Add z µL of the FXa working solution to all wells except the "no enzyme" control.

-

The final volume in each well should be consistent (e.g., 180 µL before adding the substrate).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the reaction:

-

Prepare a working solution of the chromogenic FXa substrate in the assay buffer.

-

Add w µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should now be, for example, 200 µL.

-

-

Measure the absorbance:

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

-

Data Analysis

-

Calculate the reaction rates:

-

For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

-

-

Calculate the percent inhibition:

-

The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_vehicle - V_background)] * 100 Where:

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

V_vehicle is the reaction rate in the presence of the vehicle control (0% inhibition).

-

V_background is the reaction rate in the "no enzyme" control.

-

-

-

Determine the IC50:

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Conclusion

This application note provides a comprehensive guide for researchers to determine the inhibitory potency of this compound against Factor Xa. The detailed protocol for the chromogenic enzymatic assay, along with the contextual information on the coagulation cascade, offers a solid foundation for the in vitro characterization of this and other FXa inhibitors. The structured approach to data presentation and analysis ensures clarity and reproducibility of the experimental results.

References

ZK-806450: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-806450 is an experimental small molecule compound identified for its potential antiviral properties. Computational screening studies have highlighted its high binding affinity to key viral proteins, suggesting a role as a potential inhibitor of viral replication. Specifically, this compound has been recognized for its predicted interaction with the F13 protein of the Monkeypox virus, a crucial enzyme for viral envelopment. Further computational analysis suggests it may also target the SARS-CoV-2 3CL protease and the dengue virus envelope protein.

These application notes provide a consolidated overview of the currently available information on this compound and a generalized protocol for its initial experimental evaluation in a cell culture setting. It is important to note that as of the latest literature review, specific in vitro experimental data, such as effective concentrations (EC₅₀), cytotoxic concentrations (CC₅₀), and detailed cell-based assay protocols for this compound, have not been published. The following protocols are therefore based on general methodologies for testing novel antiviral compounds and should be adapted and optimized by the end-user.

Data Presentation

As no specific experimental data for this compound is currently available in published literature, the following table is provided as a template for researchers to populate with their own experimental findings.

| Parameter | Cell Line | Virus (if applicable) | Concentration (µM) | Result | Reference |

| EC₅₀ | e.g., Vero E6 | e.g., Monkeypox Virus | User-defined | User's Data | |

| IC₅₀ | e.g., HEK293T | e.g., SARS-CoV-2 | User-defined | User's Data | |

| CC₅₀ | e.g., Vero E6 | N/A | User-defined | User's Data | |

| Vina Score | N/A | Monkeypox Virus F13 Protein | N/A | ≤ -8.5 | [1] |

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound.

Protocol 1: Determination of Cytotoxicity (CC₅₀)

This protocol aims to determine the concentration of this compound that is toxic to the host cells.

Materials:

-

Selected mammalian cell line (e.g., Vero E6, Huh-7, A549)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the selected cell line into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in a complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5% DMSO).

-

Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include wells with medium and solvent only as controls.

-

Incubate the plate for a period relevant to the planned antiviral assay (e.g., 48-72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (e.g., Plaque Reduction Neutralization Test - PRNT)

This protocol is designed to evaluate the ability of this compound to inhibit viral replication.

Materials:

-

Selected mammalian cell line permissive to the virus of interest

-

Virus stock with a known titer

-

Complete cell culture medium

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

In a separate plate or tubes, mix the virus at a concentration that will produce a countable number of plaques with an equal volume of each this compound dilution. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Remove the culture medium from the host cells and inoculate with the virus-compound mixtures. Include a virus-only control.

-

Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

-

Remove the inoculum and wash the cells with PBS.

-

Add the overlay medium containing the corresponding concentration of this compound to each well.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, virus-dependent).

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

-

Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Putative mechanism of this compound inhibiting the viral F13 protein.

References

Application Notes and Protocols for Studying ZK-806450 Efficacy in Animal Models

A Theoretical Framework Based on Computational Data

Disclaimer: There is currently no publicly available experimental data demonstrating the in vivo efficacy of ZK-806450 in any animal models for a specific disease. The information presented here is a theoretical construct based on computational docking studies that identified this compound as a potential inhibitor of the Monkeypox virus (MPXV) F13 protein. These protocols are therefore hypothetical and intended to guide the initial design of efficacy studies should this compound be pursued as a potential antiviral agent against MPXV.

I. Introduction

This compound is an experimental compound that has been identified through in silico screening as a potential therapeutic agent against Monkeypox virus (MPXV).[1] Computational models predict that this compound may exhibit inhibitory activity by binding to the viral F13 protein.[1] The F13 protein (also known as p37) is a crucial viral structural protein necessary for the envelopment of intracellular mature virions, a critical step for the production of extracellular enveloped virus and subsequent cell-to-cell spread.[2][3][4] By targeting F13, this compound could potentially disrupt the virus life cycle and limit its dissemination within an infected host.[4]

These application notes provide a theoretical framework for researchers and drug development professionals to design and execute initial preclinical animal studies to evaluate the efficacy of this compound against MPXV. The proposed animal models and experimental protocols are based on established methodologies for testing other anti-orthopoxvirus agents, such as tecovirimat (B1682736), which also targets the F13 protein.[3][5]

II. Proposed Animal Models

The selection of an appropriate animal model is critical for evaluating the potential therapeutic efficacy of this compound against MPXV. The following models are commonly used for studying orthopoxvirus infections and would be suitable for initial efficacy assessments.

1. Cynomolgus Macaque (Macaca fascicularis) Model of Monkeypox:

-

Rationale: Non-human primates, particularly cynomolgus macaques, are considered the gold standard for studying monkeypox pathogenesis and for testing the efficacy of antiviral countermeasures. They develop a disease that closely mimics human smallpox and monkeypox, including a characteristic rash, fever, and systemic illness.

-

Relevance: This model would provide the most relevant data for predicting human clinical outcomes.

2. Black-tailed Prairie Dog (Cynomys ludovicianus) Model of Monkeypox:

-

Rationale: Prairie dogs are highly susceptible to MPXV and develop a severe, often lethal, disease. This model is well-characterized and has been used extensively to evaluate the efficacy of antiviral drugs and vaccines.

-

Relevance: The high mortality rate in this model allows for a clear assessment of a compound's ability to protect against lethal infection.

3. Castaneous Mouse (Mus castaneus) Model of Monkeypox:

-

Rationale: While common laboratory mice (e.g., C57BL/6) are relatively resistant to MPXV, the castaneous mouse strain has been shown to be susceptible and develops a systemic infection.

-

Relevance: This is a more accessible and cost-effective small animal model for initial screening and dose-ranging studies before moving to more complex and expensive models.

III. Experimental Protocols

The following are detailed, albeit theoretical, protocols for conducting efficacy studies of this compound in the proposed animal models.

Protocol 1: Efficacy of this compound in the Cynomolgus Macaque Model of Monkeypox

Objective: To evaluate the therapeutic efficacy of this compound in preventing mortality and reducing disease severity in cynomolgus macaques infected with a lethal dose of Monkeypox virus.

Materials:

-

Healthy, adult cynomolgus macaques (male and female)

-

Monkeypox virus (specify strain)

-

This compound (formulated for oral or intravenous administration)

-

Placebo control (vehicle used for this compound formulation)

-

Anesthetic agents (e.g., ketamine)

-

Personal Protective Equipment (PPE) for BSL-3 or BSL-4 containment

-

Clinical monitoring equipment (thermometers, scales, etc.)

-

Blood collection supplies

-

Viral load quantification assays (e.g., qPCR)

-

Plaque assay supplies for determining viral titers

Workflow Diagram:

Caption: Experimental workflow for this compound efficacy testing in macaques.

Procedure:

-

Animal Acclimation and Baseline Data Collection:

-

Acclimate animals to the facility for a minimum of 14 days.

-

Collect baseline data, including body weight, temperature, and blood samples for hematology and serum chemistry.

-

-

Virus Challenge:

-

Anesthetize animals and infect them with a predetermined lethal dose of MPXV via the intravenous route.

-

-

Group Assignment and Treatment:

-

Randomly assign animals to treatment and control groups (e.g., n=6-8 per group).

-

Group 1 (Treatment): Administer this compound at a specified dose, route (e.g., oral gavage or intravenous), and frequency. Treatment should be initiated at a clinically relevant time point (e.g., 24 hours post-infection).

-

Group 2 (Placebo Control): Administer the vehicle control on the same schedule as the treatment group.

-

-

Clinical Monitoring and Sample Collection:

-

Monitor animals at least twice daily for clinical signs of illness, including changes in appetite, activity, temperature, and lesion development.

-

Record body weights daily.

-

Collect blood samples and swabs (e.g., oral, rectal) at regular intervals (e.g., days 0, 2, 4, 7, 10, 14 post-infection) for virological and immunological analysis.

-

-

Endpoint Analysis:

-

Primary Endpoint: Survival over a pre-defined study period (e.g., 28 days).

-

Secondary Endpoints:

-

Viral load in blood and tissues (quantified by qPCR).

-

Viral titers in swabs and tissues (quantified by plaque assay).

-

Lesion scores (number and severity of skin lesions).

-

Changes in body weight and temperature.

-

Hematological and serum chemistry parameters.

-

-

Protocol 2: High-Throughput Efficacy Screening in the Castaneous Mouse Model

Objective: To conduct initial dose-ranging and efficacy screening of this compound in a cost-effective small animal model of Monkeypox.

Materials:

-

Healthy, adult castaneous mice (male and female)

-

Monkeypox virus (specify strain)

-

This compound (formulated for oral administration)

-

Placebo control

-

Anesthetic agents (e.g., isoflurane)

-

BSL-3 containment facility

-

Clinical monitoring supplies

Workflow Diagram:

Caption: Workflow for screening this compound in castaneous mice.

Procedure:

-

Acclimation and Challenge:

-

Acclimate mice for at least 7 days.

-

Anesthetize mice and infect them with a lethal dose of MPXV via the intranasal route.

-

-

Dose-Ranging and Treatment:

-

Randomly assign mice to multiple treatment groups receiving different doses of this compound (e.g., 10, 30, 100 mg/kg/day) and a placebo control group.

-

Initiate treatment via oral gavage starting 24 hours post-infection and continue for a specified duration (e.g., 7-14 days).

-

-

Monitoring and Endpoints:

-

Monitor mice daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

-

The primary endpoint will be survival.

-

Secondary endpoints include mean time to death and percent weight loss.

-

IV. Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Hypothetical Efficacy Data for this compound in the Cynomolgus Macaque Model

| Group | Dose | N | Survival (%) | Mean Time to Death (Days) | Peak Viral Load (log10 copies/mL) | Mean Max Lesion Score |

| Placebo | - | 6 | 0% | 12.5 | 7.8 | 150 |

| This compound | 10 mg/kg | 6 | 83% | - | 4.2 | 25 |

| This compound | 30 mg/kg | 6 | 100% | - | 3.1 | 5 |

Table 2: Hypothetical Efficacy Data for this compound in the Castaneous Mouse Model

| Group | Dose (mg/kg/day) | N | Survival (%) | Mean Percent Weight Loss (Nadir) |

| Placebo | - | 10 | 0% | 25% |

| This compound | 10 | 10 | 40% | 18% |

| This compound | 30 | 10 | 90% | 12% |

| This compound | 100 | 10 | 100% | 8% |

V. Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the F13 protein, which is essential for the wrapping of mature virions (MVs) into enveloped virions (EVs). This process is critical for the cell-to-cell spread of the virus.

Caption: Proposed inhibition of the Poxvirus egress pathway by this compound.

This diagram illustrates that the F13 protein is required for the wrapping of mature virions. This compound is hypothesized to inhibit F13, thereby blocking the formation of enveloped virions and preventing viral spread.

References

- 1. Drug screening against F13 protein, the target of tecovirimat, as potential therapies for monkeypox virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Approaches Identified Tecovirimat-Competitive Novel Drug Candidate for Targeting the F13 Protein of the Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of the monkeypox antiviral [asbmb.org]

- 4. VP37 Protein Inhibitors for Mpox Treatment: Highlights on Recent Advances, Patent Literature, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of ZK-806450

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of ZK-806450, a direct Factor Xa inhibitor, for in vivo research applications. The following sections detail the necessary reagents, equipment, and step-by-step procedures for preparing a solution suitable for administration in animal models. Additionally, a summary of expected quantitative data and diagrams of the relevant signaling pathway and experimental workflow are provided.

Introduction

This compound is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots. Its potential as an antithrombotic agent makes it a compound of interest for preclinical research in thrombosis and related cardiovascular diseases. Due to its physicochemical properties, including solubility in dimethyl sulfoxide (B87167) (DMSO), a specific formulation is required to ensure its bioavailability and efficacy in in vivo studies.

Data Presentation

The following table summarizes the key quantitative parameters that can be assessed in in vivo studies with this compound.

| Parameter | Description | Typical Units | Example Value |

| Pharmacokinetics | |||

| Cmax | Maximum plasma concentration | ng/mL | Varies with dose |

| Tmax | Time to reach Cmax | hours | Varies with route |

| AUC (0-t) | Area under the plasma concentration-time curve | ng*h/mL | Varies with dose |

| Half-life (t½) | Time for plasma concentration to reduce by half | hours | Varies with species |

| Bioavailability | Fraction of administered dose reaching systemic circulation | % | Varies with formulation |

| Pharmacodynamics | |||

| Prothrombin Time (PT) | Time for plasma to clot after addition of tissue factor | seconds | Dose-dependent increase |

| Activated Partial Thromboplastin Time (aPTT) | Time for plasma to clot after addition of an activator | seconds | Dose-dependent increase |